2-Amino-4-fluoro-5-methoxy-benzonitrile

Description

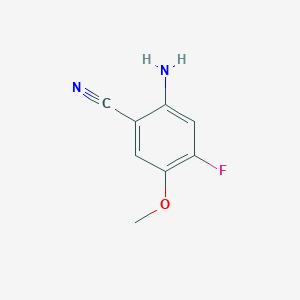

2-Amino-4-fluoro-5-methoxy-benzonitrile is a substituted aromatic nitrile featuring an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 4, and a methoxy group (-OCH₃) at position 3. This compound is part of a broader class of benzonitrile derivatives with applications in pharmaceutical intermediates and materials science.

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

2-amino-4-fluoro-5-methoxybenzonitrile |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3 |

InChI Key |

XLMZVLIGYAMBTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methoxy-benzonitrile typically involves the reaction of 4-fluoro-2-methoxybenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound can be achieved through a green synthesis route using ionic liquids as recycling agents. This method involves the conversion of benzaldehyde to benzonitrile using hydroxylamine hydrochloride and ionic liquids, which act as co-solvents, catalysts, and phase separation agents .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-methoxy-benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide and sodium hydride are commonly employed.

Major Products:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted benzonitriles.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

2-Amino-4-fluoro-5-methoxy-benzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the activity of drugs targeting neurological disorders and other diseases.

Case Study:

A study highlighted the synthesis of novel antiviral agents based on similar fluorinated compounds, where modifications to the benzene ring significantly influenced biological activity against influenza viruses . This demonstrates the potential of this compound in developing effective antiviral medications.

Agricultural Chemicals

Use in Agrochemicals:

The compound is also employed in the formulation of agrochemicals, contributing to the development of pesticides and herbicides. Its fluorine atom enhances the bioactivity and stability of these formulations.

Data Table: Applications in Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Role of this compound |

|---|---|---|

| Herbicides | Glyphosate | Intermediate for synthesizing more effective herbicides |

| Insecticides | Neonicotinoids | Enhances stability and efficacy against pests |

Material Science

Advanced Materials Development:

Research into material science has identified this compound as a candidate for creating advanced materials such as polymers and coatings. Its unique properties contribute to improved durability and chemical resistance.

Case Study:

In a recent investigation, polymer composites incorporating fluorinated compounds showed enhanced thermal stability and mechanical strength, making them suitable for various industrial applications . This suggests that this compound could play a significant role in future material innovations.

Organic Synthesis

Reagent in Organic Chemistry:

As a reagent, this compound facilitates complex organic synthesis processes. Its ability to undergo various chemical reactions allows chemists to construct intricate molecular architectures efficiently.

Example Reactions:

The compound can participate in nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules used in pharmaceuticals and other applications.

Fluorescent Probes

Biological Imaging Applications:

Recent studies have explored the potential use of this compound in developing fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes and diagnosing diseases.

Research Findings:

Fluorescent probes derived from similar compounds have shown promising results in imaging techniques, providing insights into cellular dynamics . The incorporation of this compound could enhance the sensitivity and specificity of such imaging tools.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methoxy-benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. It can also participate in electron transfer reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-amino-4-fluoro-5-methoxy-benzonitrile, highlighting substituent variations and their physicochemical properties:

Biological Activity

2-Amino-4-fluoro-5-methoxy-benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : 2-Amino-4-fluoro-5-methoxybenzonitrile

- Molecular Formula : C8H8FN3O

- Molecular Weight : 179.17 g/mol

- Structure : The compound features an amino group, a fluorine atom, and a methoxy group attached to a benzonitrile framework.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential activity as an inhibitor of certain enzymes and receptors involved in cancer and inflammatory pathways.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell signaling pathways related to proliferation and apoptosis .

- Enzyme Inhibition : The presence of the fluorine atom may enhance the compound's ability to interact with target enzymes, potentially increasing potency compared to non-fluorinated analogs .

In Vitro Studies

In vitro evaluations have demonstrated that this compound has notable effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical) cells.

- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA synthesis inhibition |

| A549 | 20 | Apoptosis induction |

| HeLa | 25 | Cell cycle arrest |

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound:

- Model Used : Xenograft models with human tumor cells implanted in immunocompromised mice.

- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Studies

- Case Study 1 : A study conducted on MCF-7 cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting that the compound induces apoptosis through mitochondrial pathways .

- Case Study 2 : In a xenograft model using A549 lung cancer cells, administration of the compound resulted in a 60% reduction in tumor volume over four weeks, indicating its potential for therapeutic use in lung cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.